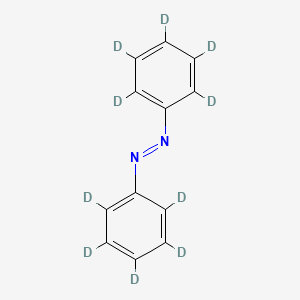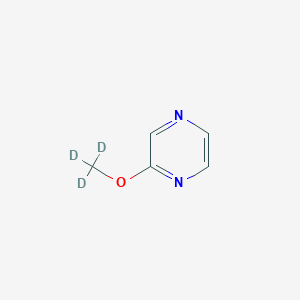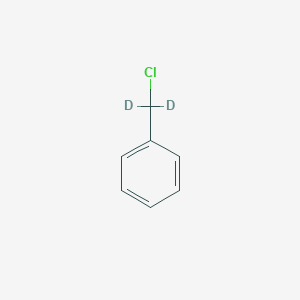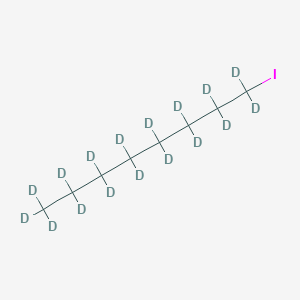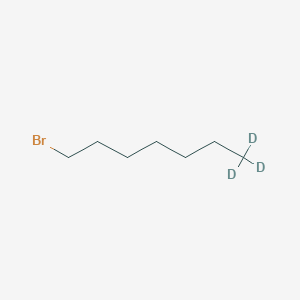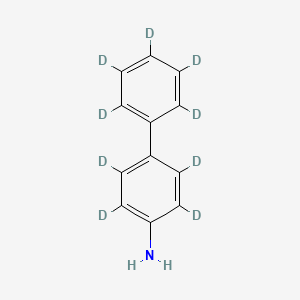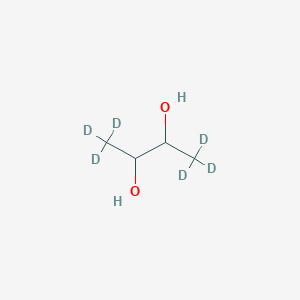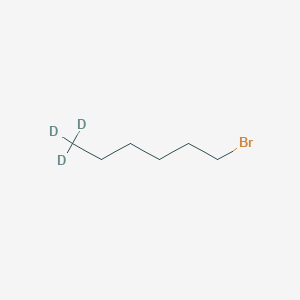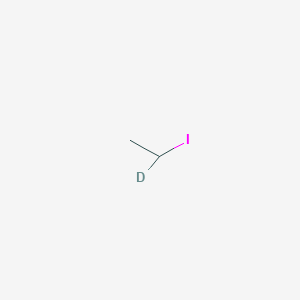
1-丁醇-2,2,3,3,4,4,4-D7
描述
1-Butanol-2,2,3,3,4,4,4-D7, also known as deuterated n-butanol, is a stable isotopic compound. It is employed as a halogenated solvent in electrospray liquid chromatography . It can be used to synthesize poly (2-hydroxyethyl vinyl ether)-block-poly (2- (2,2,3,3,4,4,4-heptafluorobutoxy)ethyl vinyl ether) (poly (HOVE- b -HFBOVE), a fluorinated amphiphilic block copolymer .
Molecular Structure Analysis
The molecular formula of 1-Butanol-2,2,3,3,4,4,4-D7 is C4H3D7O . The average mass is 81.165 Da and the mono-isotopic mass is 81.117104 Da .Chemical Reactions Analysis
1-Butanol-2,2,3,3,4,4,4-D7 can be used to synthesize poly (2-hydroxyethyl vinyl ether)-block-poly (2- (2,2,3,3,4,4,4-heptafluorobutoxy)ethyl vinyl ether) (poly (HOVE- b -HFBOVE), a fluorinated amphiphilic block copolymer .科学研究应用
毒理学和代谢
研究已经探讨了 1-丁醇及其代谢物的毒理学效应,强调了了解其代谢途径以评估其潜在风险的重要性。例如,研究已经调查了 1-丁醇对大鼠的致畸作用,检查了母体或父体接触后后代的行为和神经化学变化。这些研究有助于风险评估,并有助于阐明与酒精相关化合物毒性有关的机制 (Nelson et al., 1989; Carlson, 1994).
环境和职业健康
研究还关注了接触 1-丁醇的环境和职业健康方面。扩散空气采样和尿液分析等技术已被用于监测工厂环境中的接触水平,为制定安全准则和保护接触 1-丁醇的工人的措施提供了有价值的数据 (Kawai et al., 1997).
药代动力学和药物代谢
1-丁醇及其代谢物的药代动力学,例如特定 DNA 加合物的形成和分布,一直是研究的主题,以了解其致癌潜力和诱导肿瘤的作用机制。此类研究对于针对接触 1-丁醇及其衍生物而引起的癌症开发治疗干预和预防策略至关重要 (Goggin et al., 2009).
神经药理学效应
已经评估了短链脂肪族醇及其衍生物(包括 1-丁醇)的神经药理学效应,以了解其诱发癫痫样和惊厥活动的潜力。了解这些影响对于评估接触这些化合物相关的神经风险以及开发更安全的工业和药理制剂至关重要 (Marcus et al., 1976).
安全和危害
未来方向
作用机制
Target of Action
1-Butanol-2,2,3,3,4,4,4-D7, also known as deuterated n-butanol, is a stable isotopic compound. It is an alcohol, which is an organic compound with a hydroxyl (OH) functional group on an aliphatic carbon atom . The primary targets of 1-Butanol-2,2,3,3,4,4,4-D7 are likely to be similar to those of other alcohols, which typically interact with various enzymes and cellular membranes .
Mode of Action
This can affect the structure and function of proteins and lipids in the cell membrane, leading to changes in cell behavior .
Biochemical Pathways
For example, alcohols can inhibit or enhance the activity of certain enzymes, leading to changes in the rates of metabolic reactions .
Pharmacokinetics
They are rapidly metabolized, often to carbon dioxide, which is the major metabolite . The rate of metabolism can influence the bioavailability of the alcohol, affecting its distribution, duration of action, and potential for toxicity .
Result of Action
Effects can range from changes in cell membrane fluidity and permeability to alterations in enzyme activity and gene expression .
Action Environment
For example, certain substances can enhance or inhibit the metabolism of alcohols, affecting their pharmacokinetics and pharmacodynamics .
生化分析
Biochemical Properties
1-Butanol-2,2,3,3,4,4,4-D7, like other alcohols, has a polar character due to the presence of a highly electronegative oxygen atom. This polar character leads to interactions between alcohol molecules where the positively polarized hydrogen of one alcohol molecule is attracted to the lone pair electrons on the electronegative oxygen atom of a different alcohol molecule . This property can influence its interactions with various enzymes, proteins, and other biomolecules.
Cellular Effects
Studies on similar alcohols like n-butanol have shown that they can cause ‘leakiness’ in both outer and inner membranes of cells like Escherichia coli . It’s plausible that 1-Butanol-2,2,3,3,4,4,4-D7 could have similar effects on cellular function.
Dosage Effects in Animal Models
While there is no specific data on the dosage effects of 1-Butanol-2,2,3,3,4,4,4-D7 in animal models, it’s worth noting that butanol isomers in large amounts have the ability to induce signs of alcoholic intoxication in both animals and humans .
Transport and Distribution
The polar nature of alcohols can influence their distribution within biological systems .
Subcellular Localization
The polar nature of alcohols can influence their localization within cells .
属性
IUPAC Name |
2,2,3,3,4,4,4-heptadeuteriobutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3/i1D3,2D2,3D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHPLDYGYMQRHN-NCKGIQLSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
81.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


